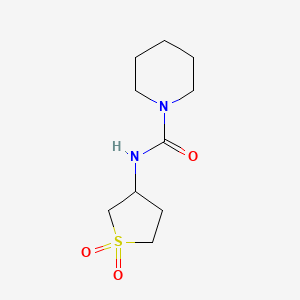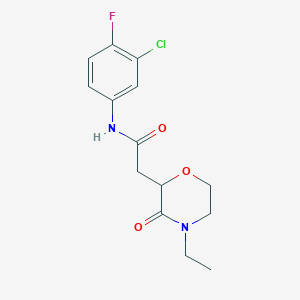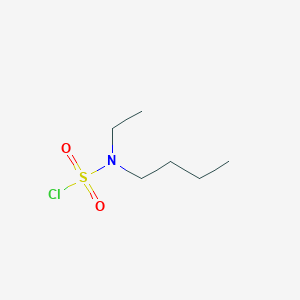
2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- is an organic compound characterized by the presence of a benzene ring, an acetic acid moiety, and an ethoxy group attached to the fourth position of the benzene ring The compound also features a methylamino group attached to the alpha position of the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- typically involves the following steps:
Ethylation of Benzeneacetic Acid: The initial step involves the ethylation of benzeneacetic acid to introduce the ethoxy group at the para position of the benzene ring. This can be achieved using ethyl iodide and a strong base such as sodium hydride.
Introduction of Methylamino Group: The next step involves the introduction of the methylamino group at the alpha position of the acetic acid moiety. This can be accomplished through a reductive amination reaction using formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and methylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylamino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Benzeneacetic acid, alpha-methoxy-: Features a methoxy group at the alpha position of the acetic acid moiety.
Benzeneacetic acid, 4-ethoxy-alpha-methylene-: Contains a methylene group at the alpha position instead of a methylamino group.
Uniqueness
Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- is unique due to the presence of both ethoxy and methylamino groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
1218057-48-7 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-6-4-8(5-7-9)10(12-2)11(13)14/h4-7,10,12H,3H2,1-2H3,(H,13,14) |
InChI Key |
LJBVNJVYFCYQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122499.png)

![4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid](/img/structure/B12122520.png)
![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)


![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)


![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)


![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)
![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)
